Stereochemical Specificity: 5S-Heudelotinone vs. 5R-Heudelotinone in Experimental Colitis
The therapeutic activity of heudelotinone in inflammatory bowel disease (IBD) models is absolutely dependent on stereochemistry. When healthy C57BL/6J mice were treated with either 5R-heudelotinone or 5S-heudelotinone by gavage at 100 mg/kg once daily, only the 5S-enantiomer demonstrated protective effects during DSS-induced colitis [1]. In the DSS-induced acute colitis model, 5S-heudelotinone treatment at 100 mg/kg resulted in significantly lower disease activity index (DAI) scores and preserved colon length compared to DSS controls, whereas the 5R-enantiomer at identical dosing showed no significant therapeutic benefit, confirming that stereochemical configuration at the C5 position is a critical determinant of biological activity [1].
| Evidence Dimension | Stereochemistry-dependent therapeutic efficacy in IBD model |
|---|---|
| Target Compound Data | 5S-Heudelotinone: Therapeutic efficacy demonstrated (reduced DAI, preserved colon length, reduced proinflammatory immune cells) at 100 mg/kg p.o. once daily [1] |
| Comparator Or Baseline | 5R-Heudelotinone: No significant therapeutic benefit at identical 100 mg/kg p.o. dosing [1] |
| Quantified Difference | Qualitative difference in efficacy: 5S-enantiomer active, 5R-enantiomer inactive at equivalent doses |
| Conditions | C57BL/6J mice; DSS-induced acute colitis model; 100 mg/kg by oral gavage once daily for 10 days [1] |
Why This Matters
This stereochemical specificity means that procurement of the correct enantiomer (5S-heudelotinone) is essential for IBD-related research applications; generic heudelotinone without stereochemical specification will contain both enantiomers and may not reproduce published therapeutic outcomes.
- [1] Meng Q, Guo J, Lv K, et al. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner. Acta Pharmaceutica Sinica B. 2024;14(5):2153-2176. doi:10.1016/j.apsb.2024.02.020 View Source
